1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride
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Overview
Description
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its unique structure, which includes a piperidine ring, an ethanol group, and a naphthyloxymethyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride typically involves the reaction of piperidine with an appropriate naphthyloxymethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield naphthyl derivatives, while substitution reactions may produce a variety of substituted piperidineethanol compounds.
Scientific Research Applications
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperidineethanol, alpha-(alpha-naphthyloxymethyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidineethanol, alpha-(alpha-phenylmethoxymethyl)-, hydrochloride: This compound has a phenylmethoxymethyl group instead of a naphthyloxymethyl group, leading to different chemical and biological properties.
1-Piperidineethanol, alpha-(alpha-benzylmethoxymethyl)-, hydrochloride: This compound features a benzylmethoxymethyl group, which also results in distinct properties compared to the naphthyloxymethyl derivative.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
5610-35-5 |
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Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20H,1,4-5,11-14H2;1H |
InChI Key |
PMMVFTJVAUABLF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CCOC2=CC=CC3=CC=CC=C32)O.Cl |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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